

Cell-based assays for testing GSK3186899 efficacy

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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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Disclaimer: GSK3186899 and its Primary Target

It is important to clarify that, based on available scientific literature, **GSK3186899** is identified as a preclinical development candidate for the treatment of visceral leishmaniasis.[1][2][3][4][5] Its mechanism of action is the inhibition of cdc-2-related kinase 12 (CRK12) in the Leishmania donovani parasite.[6][7] There is no scientific evidence in the provided search results to suggest that **GSK3186899** is an inhibitor of P-selectin.

The following application notes and protocols are provided as a response to the user's specific request for assays related to P-selectin inhibition. Therefore, the content below describes cell-based assays for a hypothetical P-selectin inhibitor, referred to as "Compound X," and is not directly applicable to **GSK3186899**.

Application Notes: Cell-Based Assays for Testing P-selectin Inhibitor Efficacy

Introduction

P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets.[8] It plays a crucial role in the initial tethering and rolling of leukocytes during inflammation and is also implicated in the metastasis of some cancers by mediating the interaction between tumor cells, platelets, and the endothelium.[8][9][10] Inhibitors of P-selectin are being investigated as potential therapeutics for various inflammatory diseases and cancer.

[8][11][12][13] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of a putative P-selectin inhibitor, Compound X.

Key Concepts

- **Cell Adhesion:** The binding of a cell to another cell, the extracellular matrix, or a surface.[14] P-selectin mediates the adhesion of leukocytes and some cancer cells to the vascular endothelium.[10][15]
- **Leukocyte-Endothelial Interaction:** A critical process in the inflammatory response where leukocytes adhere to the endothelial lining of blood vessels to migrate into tissues.[15]
- **Tumor Cell-Platelet-Endothelial Interaction:** In cancer metastasis, P-selectin on platelets and endothelial cells can bind to ligands on tumor cells, facilitating their arrest in the vasculature and subsequent extravasation.[9][16]

Experimental Protocols

Static Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of P-selectin-expressing cells to immobilized ligands under static conditions.

Principle: P-selectin expressing cells (e.g., activated platelets or transfected cells) or a P-selectin-IgG chimeric protein are coated onto the wells of a microplate.[12] Fluorescently labeled cells that express P-selectin ligands (e.g., leukocytes or certain cancer cell lines) are then added. The number of adherent cells is quantified after washing away non-adherent cells. A decrease in cell adhesion in the presence of the test compound indicates inhibitory activity.

Protocol:

- **Plate Coating:**
 - Coat a 96-well plate with recombinant human P-selectin (or P-selectin-IgG chimera) at a concentration of 5 µg/mL in PBS overnight at 4°C.
 - Wash the wells three times with PBS to remove unbound protein.

- Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
- Wash the wells three times with PBS.
- Cell Preparation:
 - Culture a cell line known to express P-selectin ligands (e.g., HL-60 or U937 cells).
 - Label the cells with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
 - Resuspend the labeled cells in assay buffer (e.g., serum-free media) at a concentration of 1×10^6 cells/mL.
- Inhibition Assay:
 - Prepare serial dilutions of Compound X in the assay buffer.
 - Add 50 μ L of the diluted compound to the coated wells.
 - Add 50 μ L of the labeled cell suspension to each well.
 - Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
- Quantification:
 - Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
 - Add 100 μ L of PBS to each well.
 - Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent dye used.

Data Presentation:

Compound X Concentration (µM)	Fluorescence Intensity (RFU)	% Adhesion	% Inhibition
0 (Vehicle)	5000	100	0
0.1	4500	90	10
1	3000	60	40
10	1500	30	70
100	500	10	90

- $\% \text{ Adhesion} = (\text{RFU}_{\text{sample}} / \text{RFU}_{\text{vehicle}}) * 100$
- $\% \text{ Inhibition} = 100 - \% \text{ Adhesion}$

Leukocyte-Endothelial Cell Adhesion Assay under Flow Conditions

This assay models the physiological conditions of blood flow to assess the effect of an inhibitor on leukocyte rolling and firm adhesion to an endothelial monolayer.

Principle: A monolayer of endothelial cells (e.g., HUVECs) is cultured in a microfluidic flow chamber. The endothelial cells are activated to express P-selectin. Leukocytes are then perfused through the chamber at a defined shear stress, and their interaction with the endothelial monolayer is observed and quantified. The inhibitory effect of Compound X on leukocyte rolling and adhesion is measured.

Protocol:

- Endothelial Cell Monolayer Preparation:
 - Coat microfluidic channels with an extracellular matrix protein (e.g., gelatin or fibronectin).
[17][18]
 - Seed human umbilical vein endothelial cells (HUVECs) into the channels and culture until a confluent monolayer is formed (48-72 hours).[17][19]

- Activate the HUVEC monolayer with a stimulating agent like TNF- α or PMA for 4-6 hours to induce P-selectin expression.[\[20\]](#)
- Leukocyte Preparation:
 - Isolate primary leukocytes from whole blood or use a leukocyte cell line (e.g., HL-60).
 - Label the leukocytes with a fluorescent dye for visualization.
 - Resuspend the cells in a suitable buffer at a concentration of 1×10^6 cells/mL.
- Flow Adhesion Assay:
 - Assemble the microfluidic chamber on a microscope stage.
 - Perfuse the HUVEC monolayer with the assay buffer containing the desired concentration of Compound X for a pre-incubation period.
 - Introduce the labeled leukocyte suspension into the flow chamber at a defined physiological shear stress (e.g., 1-2 dyn/cm²).
 - Record videos of leukocyte-endothelial interactions at multiple locations within the channel.
- Data Analysis:
 - Analyze the recorded videos to quantify the number of rolling and firmly adhered leukocytes per field of view.
 - Rolling cells are defined as those moving at a velocity significantly lower than the free-flowing cells.
 - Firmly adhered cells are those that remain stationary for at least 30 seconds.

Data Presentation:

Compound X Concentration (μM)	Rolling Leukocytes (cells/field)	Adherent Leukocytes (cells/field)	% Inhibition of Adhesion
0 (Vehicle)	150	80	0
1	120	50	37.5
10	60	20	75
100	20	5	93.8

- % Inhibition of Adhesion = $(1 - (\text{Adherent_sample} / \text{Adherent_vehicle})) * 100$

Tumor Cell-Platelet Adhesion Assay

This assay evaluates the ability of Compound X to inhibit the P-selectin-mediated adhesion of tumor cells to platelets.

Principle: Platelets are activated to express P-selectin and are then incubated with fluorescently labeled tumor cells that express P-selectin ligands. The formation of tumor cell-platelet aggregates is quantified by flow cytometry. A reduction in the percentage of tumor cells with bound platelets in the presence of Compound X indicates inhibitory activity.

Protocol:

- Platelet and Tumor Cell Preparation:
 - Isolate platelets from whole blood.
 - Culture a cancer cell line known to interact with platelets (e.g., colon or breast cancer cell lines).
 - Label the tumor cells with a green fluorescent dye (e.g., Calcein-AM).
 - Label the platelets with a red fluorescent antibody against a platelet-specific marker (e.g., anti-CD41-PE).
- Adhesion and Inhibition Assay:

- Activate the platelets with an agonist like thrombin to induce P-selectin expression.
- Incubate the activated platelets with different concentrations of Compound X.
- Add the labeled tumor cells to the platelet suspension and incubate to allow for aggregate formation.
- Flow Cytometry Analysis:
 - Fix the cell suspension to stabilize the aggregates.
 - Analyze the samples using a flow cytometer.
 - Gate on the green-fluorescent tumor cell population and quantify the percentage of these cells that are also positive for the red fluorescent platelet marker (double-positive events), representing tumor cell-platelet aggregates.

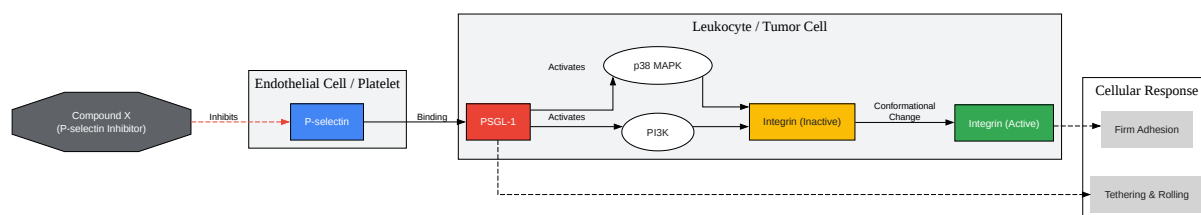
Data Presentation:

Compound X Concentration (μM)	% Tumor Cells with Bound Platelets	% Inhibition
0 (Vehicle)	60	0
1	45	25
10	20	66.7
100	5	91.7

- % Inhibition = $(1 - (\% \text{ Double-positive_sample} / \% \text{ Double-positive_vehicle})) * 100$

Visualizations

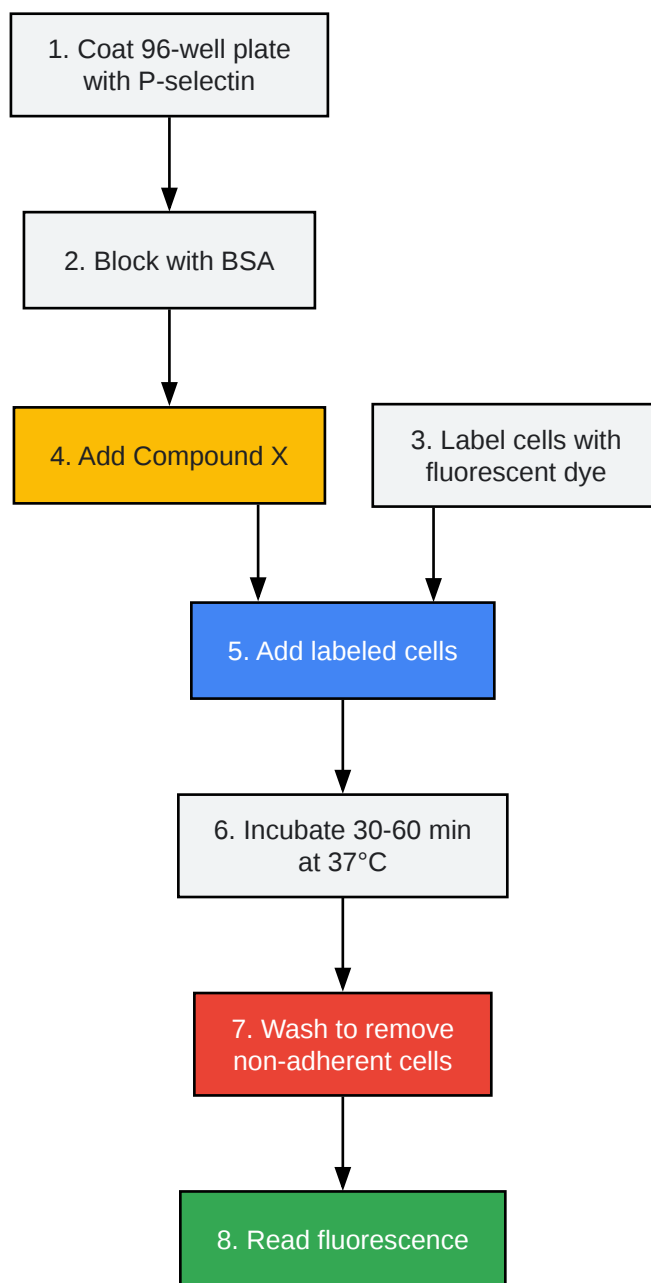
P-selectin Signaling Pathway in Cell Adhesion



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Caption: P-selectin mediated cell adhesion signaling pathway.

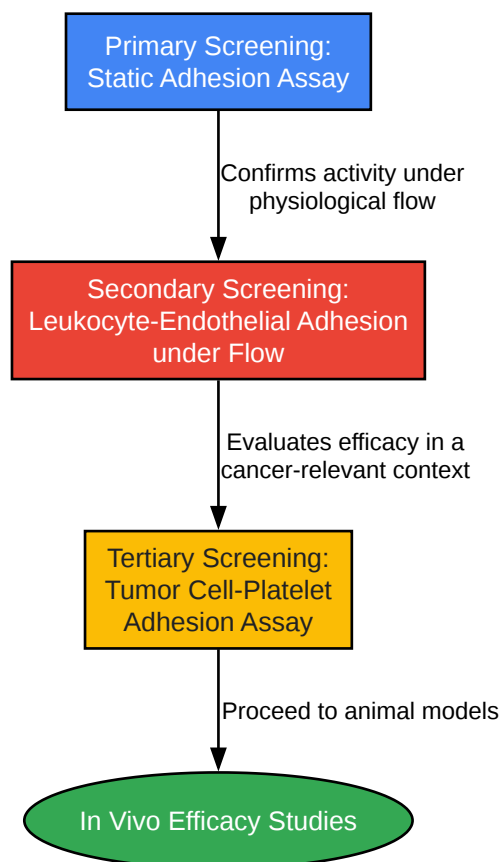
Experimental Workflow for Static Cell Adhesion Assay



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Caption: Workflow for the static cell adhesion assay.

Logical Relationship of Assays for Efficacy Testing



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Caption: Logical progression of assays for P-selectin inhibitor testing.

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